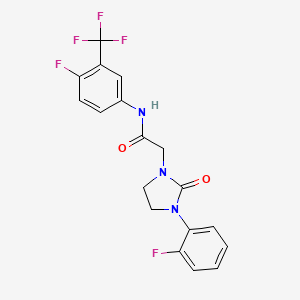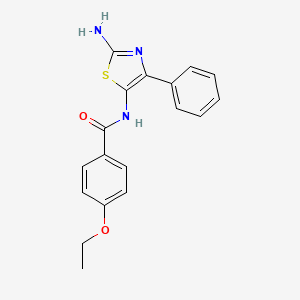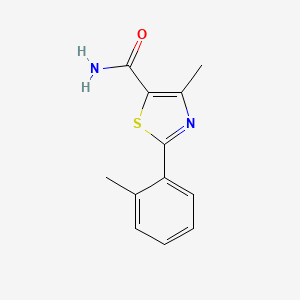![molecular formula C14H13BrN4O3 B2490152 8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 1278662-55-7](/img/no-structure.png)
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione, also known as BMT-1, is a purine-based compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a potent inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which is involved in the repair of DNA damage. The inhibition of PARP by BMT-1 has been shown to enhance the efficacy of certain chemotherapeutic agents in cancer treatment.
Aplicaciones Científicas De Investigación
Chemical Derivatives and Biological Activities
Bromophenols and Nucleoside Base Derivatives : The research on bromophenols coupled with nucleoside bases has led to the discovery of new compounds with potential biological activities. For instance, compounds derived from the red alga Rhodomela confervoides have been studied for their structure and potential activity. These compounds, including variations of brominated tetrahydroisoquinolines, are significant due to their complex chemical structures and potential biological activities (Ma et al., 2007).
Unusual Chemical Reactions : Studies have also explored unique chemical reactions involving similar bromo-substituted compounds. For example, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with specific reactants in DMF resulted in unexpected products. This highlights the unpredictable nature of chemical reactions involving these compounds and their potential for producing novel derivatives (Khaliullin & Shabalina, 2020).
Antioxidant Properties : Research on bromophenol derivatives from Rhodomela confervoides indicates these compounds may have antioxidant properties. The study of these derivatives, including their isolation and structural elucidation, contributes to understanding their potential use as natural antioxidants in food or pharmaceutical industries (Li et al., 2012).
Synthetic Applications
Thietanyl Protection in Synthesis : The use of thietanyl protection in synthesizing 1-alkyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones showcases the compound's relevance in complex chemical syntheses. This approach involves protecting specific groups in the molecule during synthesis, demonstrating its utility in creating diverse chemical structures (Khaliullin et al., 2010).
Development of Novel Fungicides : A study on the synthesis and bioactivity of novel strobilurin derivatives, including the pyrrolidine-2,4-dione moiety, demonstrates the potential of derivatives of this compound in agricultural applications, particularly as fungicides. The investigation into their fungicidal activity against various pathogens indicates the broader implications of such compounds in agriculture and plant protection (Guihua et al., 2014).
Propiedades
Número CAS |
1278662-55-7 |
|---|---|
Fórmula molecular |
C14H13BrN4O3 |
Peso molecular |
365.187 |
Nombre IUPAC |
8-bromo-7-[(3-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H13BrN4O3/c1-18-11-10(12(20)17-14(18)21)19(13(15)16-11)7-8-4-3-5-9(6-8)22-2/h3-6H,7H2,1-2H3,(H,17,20,21) |
Clave InChI |
YDNPXFFEQBYWIR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=CC=C3)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



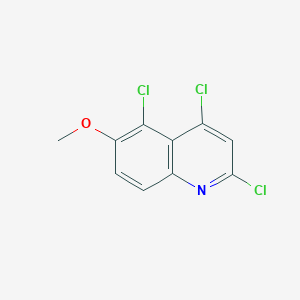

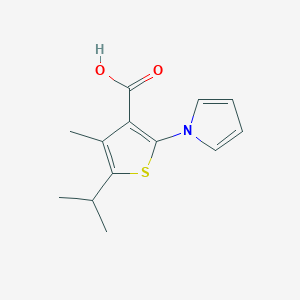
![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2490076.png)
![5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490077.png)
![(3-Bromo-2-methylphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490078.png)

![2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2490085.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)
